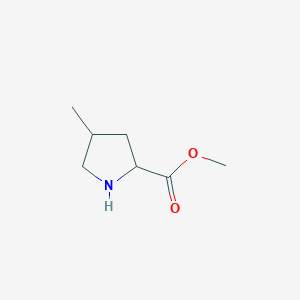
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methyl group at the fourth position of the proline ring, which significantly influences its chemical properties and biological activities. It is widely used in various fields, including organic synthesis, medicinal chemistry, and peptide research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylproline methyl ester typically involves the protection of the amino group of proline, followed by the introduction of a methyl group at the fourth position. One common method is the use of Evans asymmetric alkylation, which provides high stereoselectivity. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) and methyl iodide (MeI) as the methylating agent .
Industrial Production Methods: Industrial production of 4-methylproline methyl ester may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: It serves as a precursor in the synthesis of bioactive peptides and proteins.
Medicine: It is involved in the development of therapeutic agents, including potential anticancer and antiviral drugs.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methylproline methyl ester involves its incorporation into peptides and proteins, where it influences their structure and function. The presence of the methyl group at the fourth position can affect the folding and stability of peptides, thereby modulating their biological activity. The compound may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
4-Hydroxyproline methyl ester: Similar in structure but with a hydroxyl group instead of a methyl group.
4-Fluoroproline methyl ester: Contains a fluorine atom at the fourth position.
4-Oxoproline methyl ester: Features a keto group at the fourth position.
Uniqueness: methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry and the presence of the methyl group, which imparts distinct chemical and biological properties. Its high stereoselectivity and versatility in synthetic applications make it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 4-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-5-3-6(8-4-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
SYHDOELXGHCIOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















